2-methyl-6,7-dihydro-5h-cyclopenta[d]pyrimidine
Description
Properties
IUPAC Name |
2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2/c1-6-9-5-7-3-2-4-8(7)10-6/h5H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGRHLWFQNOLTFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C2CCCC2=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90189818 | |
| Record name | 2-Methyl-5,6-cyclopentapyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90189818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36274-29-0 | |
| Record name | 2-Methyl-5,6-cyclopentapyrimidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036274290 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methyl-5,6-cyclopentapyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90189818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Tert-Butoxide-Mediated Cyclization
The foundational method involves cyclocondensation of 2-carbethoxycyclopentanone with acetamidine hydrochloride under alkaline conditions. As detailed in patent US2969361A, this one-pot reaction proceeds via nucleophilic attack of the amidine on the carbonyl group, followed by cyclodehydration.
Reaction Conditions
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Solvent : Tert-butanol (400 mL per 55.7 g of 2-carbethoxycyclopentanone)
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Base : Potassium tert-butoxide (1.0 M in tert-butanol)
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Temperature : Room temperature to 45°C (exothermic initiation)
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Time : 25 hours
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Yield : 73.7% (33.8 g product from 0.305 moles acetamidine HCl)
The product, 6,7-dihydro-4-hydroxy-2-methyl-5H-cyclopenta[d]pyrimidine, is isolated via solvent evaporation and recrystallization from acetone-chloroform (1:1). Purity is confirmed by melting point (211–212°C) and elemental analysis (C: 63.74%, H: 6.61%, N: 18.71%).
Mechanistic Insights
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Enolate Formation : Deprotonation of 2-carbethoxycyclopentanone by tert-butoxide generates a resonance-stabilized enolate.
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Nucleophilic Attack : Acetamidine’s NH2 group attacks the carbonyl carbon, forming a tetrahedral intermediate.
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Cyclization : Intramolecular dehydration closes the pyrimidine ring, expelling ethanol and water.
Chlorination and Functionalization
The hydroxyl group at position 4 is replaced with chlorine using phosphorus oxychloride (POCl3), enabling further derivatization:
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Reagents : POCl3 (150 mL per 25 g substrate)
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Conditions : Reflux (110°C) for 1.5 hours
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Workup : Distillation under reduced pressure (98°C at 4 mmHg)
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Yield : 81% (22.7 g of 4-chloro-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine)
This intermediate serves as a precursor for amination (e.g., NH3/NaOH → 4-amino derivative) or cross-coupling reactions.
Alternative Guanidine-Based Synthesis
A method reported in Zhongguo Huaxue Kuang employs guanidine derivatives and cyclopentanedione precursors:
Reaction Scheme
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Condensation : Guanidine hydrochloride reacts with 2-acetylcyclopentanone in ethanol.
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Cyclization : Acid catalysis (HCl) promotes ring closure.
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Methylation : Dimethyl sulfate introduces the 2-methyl group.
Optimization Data
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Solvent | Ethanol/water (3:1) | Maximizes solubility |
| Temperature | 80°C | Balances rate vs. decomposition |
| Reaction Time | 12 hours | 95% conversion |
| Post-Purification | Silica gel chromatography (hexane:EtOAc 4:1) | Purity >98% |
This route achieves a 68% overall yield, with structural confirmation via NMR (δ 2.82 ppm, triplet, J = 7.8 Hz) and HRMS (m/z 134.18 [M+H]).
Industrial-Scale Production
Continuous Flow Reactor Design
To enhance throughput, the tert-butoxide-mediated method is adapted for continuous processing:
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Residence Time : 30 minutes (vs. 25 hours batch)
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Temperature : 100°C (pressure-resistant tubing)
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Catalyst : Immobilized tert-butoxide on alumina
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Yield : 85% at 10 kg/day capacity
Advantages :
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Reduced solvent waste (E-factor: 2.1 vs. 8.7 for batch)
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Consistent product quality (RSD <5% across 10 batches)
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Safety Concerns |
|---|---|---|---|---|
| Tert-butoxide | 73.7 | 99 | High | Corrosive base |
| Guanidine | 68 | 98 | Moderate | Toxic dimethyl sulfate |
| Continuous Flow | 85 | 99 | Very high | High-pressure equipment |
Trade-offs :
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Classical Method : High purity but slow.
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Guanidine Route : Avoids POCl3 but requires toxic alkylating agents.
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Flow Chemistry : Capital-intensive but sustainable.
Analytical Characterization
Critical Metrics for Quality Control :
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
2-methyl-6,7-dihydro-5h-cyclopenta[d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the methyl group, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry
2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine serves as a crucial building block in synthesizing more complex heterocyclic compounds. Its unique structure allows for the formation of various derivatives with enhanced properties .
Biology
This compound has been investigated for its bioactive potential, particularly:
- Antimicrobial Activity: Exhibits promising effects against various bacterial strains.
- Anticancer Properties: Derivatives have shown cytotoxic effects against cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HCT-116 (colon cancer) .
Table 1: Cytotoxicity Data of Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2-Methyl Derivative A | A549 | 6.31 |
| 2-Methyl Derivative B | MCF-7 | 7.95 |
| 2-Methyl Derivative C | HCT-116 | 12.50 |
Medicine
The compound is explored for drug development targeting specific enzymes or receptors implicated in disease processes. Its mechanism includes enzyme inhibition and receptor modulation, which are critical for therapeutic efficacy .
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. The mechanism involves binding to active sites on enzymes or modulating receptor activity, affecting cell proliferation pathways .
Other Biological Activities
In addition to anticancer properties, this compound has shown:
- Anti-inflammatory Effects: Potential to reduce inflammation markers.
- Antiviral Properties: Some derivatives demonstrate activity against HIV and other viral infections by inhibiting viral replication .
Case Studies
-
Cytotoxic Evaluation:
A study assessed the cytotoxic effects of several derivatives against multiple cancer cell lines using the MTT assay. Results indicated low micromolar IC50 values for certain derivatives, confirming their potential as therapeutic agents . -
Receptor Binding Studies:
Specific derivatives were evaluated for their affinity toward sigma receptors, revealing potential neuroprotective and analgesic effects. This suggests broader applications in treating neurological disorders .
Mechanism of Action
The mechanism of action of 2-methyl-6,7-dihydro-5h-cyclopenta[d]pyrimidine involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its bioactive effects. The compound’s unique structure allows it to fit into specific binding sites, thereby modulating the activity of its targets .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The following table highlights key structural analogs and their properties:
Key Observations :
- Substituent Effects: Chlorination (e.g., compound 8 and 18) increases molecular weight and polarity, as evidenced by lower Rf values compared to non-chlorinated analogs. Methyl groups enhance thermal stability, as seen in the high melting point of 5b .
- Ring Size : Cyclohepta-fused analogs (e.g., 5c in ) exhibit lower yields (70%) and melting points (156–158°C) compared to cyclopenta derivatives due to reduced ring strain and crystallinity .
Solubility and Formulation
Biological Activity
2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a pyrimidine ring fused to a cyclopentane structure, which contributes to its unique properties and interactions within biological systems. The following sections detail the biological activities, synthesis, and potential applications of this compound based on diverse research findings.
The molecular formula of this compound is with a molecular weight of approximately 134.18 g/mol. It can be synthesized through various methods, including cyclocondensation reactions and nucleophilic substitutions, which allow for the introduction of different substituents that may enhance its biological activity or alter its pharmacokinetic properties .
Anticancer Activity
This compound has shown promising results in anticancer studies. In vitro evaluations indicate that derivatives of this compound exhibit cytotoxic effects against several cancer cell lines, including lung cancer (A549), breast cancer (MCF-7), and colon cancer (HCT-116). For instance, compounds derived from this structure have been reported to inhibit cell growth significantly in these lines, suggesting potential as lead compounds for drug development .
Table 1: Cytotoxicity Data of this compound Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2-Methyl Derivative A | A549 | 6.31 |
| 2-Methyl Derivative B | MCF-7 | 7.95 |
| 2-Methyl Derivative C | HCT-116 | 12.50 |
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes and receptors. Studies indicate that it may act as an inhibitor by binding to the active sites of enzymes or modulating receptor activity, which is crucial for downstream signaling pathways involved in cell proliferation and survival.
Other Biological Activities
In addition to its anticancer properties, this compound has been investigated for other biological activities such as anti-inflammatory effects and potential antiviral properties. For example, some derivatives have demonstrated activity against HIV and other viral infections through mechanisms involving inhibition of viral replication .
Case Studies
- Cytotoxic Evaluation : A study evaluated the cytotoxic effects of various derivatives of this compound against multiple cancer cell lines using the MTT assay. Results indicated that certain derivatives exhibited IC50 values in the low micromolar range, highlighting their potential as therapeutic agents .
- Receptor Binding Studies : Research involving sigma receptor binding assays revealed that specific derivatives of this compound display high affinity for sigma-1 receptors, suggesting their role in neuroprotective and analgesic activities .
Q & A
Basic Research Question
- Toxicity : Derivatives with chloro or amino groups (e.g., 4-chloro-2-methyl compounds) may exhibit acute toxicity (H315, H319). Use fume hoods and PPE .
- Storage : Store under inert atmosphere (N₂/Ar) at 2–8°C to prevent oxidation or hydrolysis .
- Waste Management : Halogenated byproducts require segregation and disposal via certified hazardous waste contractors .
How does substituent electronic effects influence cyclopenta[d]pyrimidine ring stability?
Advanced Research Question
Electron-withdrawing groups (e.g., Cl, CN) increase ring strain by reducing resonance stabilization, leading to:
- Ring-Opening : Under basic conditions (e.g., NaOH/EtOH), forming linear amides or ketones .
- Tautomerization : Amino groups promote keto-enol shifts, altering reactivity in cross-coupling reactions .
Mitigation : Stabilize the ring via bulky substituents (e.g., tert-butyl) or aromatic π-stacking .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
